molecular formula C22H31NO2 B4312232 2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B4312232
M. Wt: 341.5 g/mol
InChI Key: RQGNREJXDMINAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide is a synthetic organic compound characterized by its unique adamantyl and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is then attached via a nucleophilic substitution reaction, where 2,5-dimethylphenol is reacted with an appropriate alkyl halide.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through an amidation reaction, where the intermediate is reacted with acetic anhydride or a similar reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The phenoxyethyl group may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)acetic acid
  • 2-(1-adamantyl)-4-bromophenol
  • 1-adamantyl acrylate

Uniqueness

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide is unique due to its specific combination of adamantyl and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-15-3-4-16(2)20(7-15)25-6-5-23-21(24)14-22-11-17-8-18(12-22)10-19(9-17)13-22/h3-4,7,17-19H,5-6,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNREJXDMINAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.